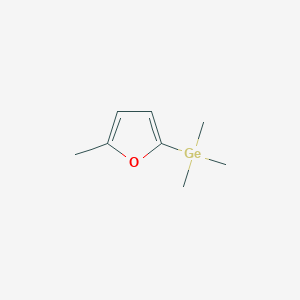
Trimethyl(5-methylfuran-2-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(5-methylfuran-2-yl)germane is an organogermanium compound that features a germanium atom bonded to a trimethyl group and a 5-methylfuran moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(5-methylfuran-2-yl)germane typically involves the reaction of 5-methylfuran with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(5-methylfuran-2-yl)germane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Typically involves catalysts such as V-Mo-Ag-O and is conducted at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents or nucleophiles.
Major Products
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which trimethyl(5-methylfuran-2-yl)germane exerts its effects is primarily through its ability to participate in various chemical reactions. The germanium atom can form stable bonds with other elements, allowing the compound to act as a versatile intermediate in organic synthesis. The furan ring provides additional reactivity, enabling the compound to undergo a range of transformations .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(5-methylfuran-2-yl)silane: Similar structure but with a silicon atom instead of germanium.
2-Methylfuran: Lacks the trimethylgermanium group but shares the furan ring structure.
Uniqueness
Trimethyl(5-methylfuran-2-yl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. Germanium-containing compounds often exhibit different reactivity and stability profiles, making them valuable in specific synthetic applications .
Actividad Biológica
Trimethyl(5-methylfuran-2-yl)germane is an organogermanium compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H14GeO and features a furan ring, which is known for its reactivity and biological significance. The presence of the furan moiety contributes to its biological activity, particularly in interactions with nucleophiles and in ligation reactions.
Biological Activity
Research indicates that compounds containing furan derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Furans have been reported to possess antimicrobial properties. In a study evaluating various furan derivatives, it was found that compounds similar to this compound exhibited significant inhibition against several bacterial strains.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Other Furan Derivative | Pseudomonas aeruginosa | 10 |
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis.
Case Study: In Vitro Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 50 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound can be attributed to its ability to undergo hydrolysis and form reactive intermediates. These intermediates can interact with nucleophiles, facilitating ligation reactions that are crucial for its antimicrobial and anticancer effects.
Safety and Toxicity
Despite its promising biological activities, the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate low toxicity levels; however, comprehensive toxicological studies are warranted to ensure safe usage.
Table 2: Toxicity Profile Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Toxicity | Under Investigation |
| Mutagenicity | Not Detected |
Propiedades
Número CAS |
103806-04-8 |
|---|---|
Fórmula molecular |
C8H14GeO |
Peso molecular |
198.83 g/mol |
Nombre IUPAC |
trimethyl-(5-methylfuran-2-yl)germane |
InChI |
InChI=1S/C8H14GeO/c1-7-5-6-8(10-7)9(2,3)4/h5-6H,1-4H3 |
Clave InChI |
DZKKGBBLOISJQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















